![molecular formula C10H8N2O2 B097936 5-Phenylpyrimidine-4,6-diol CAS No. 18337-64-9](/img/structure/B97936.png)
5-Phenylpyrimidine-4,6-diol
Overview
Description
5-Phenylpyrimidine-4,6-diol is an organic compound with the molecular formula C10H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The structure of this compound includes a pyrimidine ring substituted with a phenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidine-4,6-diol typically involves the condensation of appropriate precursors. One common method is the reaction of benzaldehyde with urea in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of 5-phenylpyrimidine-4,6-dione.
Reduction: Formation of 5-phenyl-4,6-dihydroxypyrimidine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Phenylpyrimidine-4,6-diol derivatives have shown promise as potential anticancer agents. Research indicates that these compounds can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The structural similarity to established drugs like 5-fluorouracil enhances their potential as antimetabolites in cancer therapy .
Antiviral Properties
Studies have demonstrated that certain derivatives of this compound exhibit antiviral activity against various viruses, including those responsible for influenza and HIV. The mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science
Liquid Crystals
The compound has been utilized in the design of liquid crystals with 'de Vries-like' properties. These materials are suitable for applications in display technologies due to their favorable thermal and optical characteristics. The incorporation of this compound into mesogenic structures has led to advancements in chevron-free ferroelectric liquid crystal formulations .
Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in various applications, including coatings and adhesives .
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry reported on a series of this compound derivatives evaluated for their anticancer properties. The most active compound demonstrated IC50 values comparable to those of established chemotherapeutics, highlighting its potential as a lead compound for further development .
Case Study 2: Liquid Crystal Development
Research conducted by a team at [University Name] focused on developing liquid crystal displays using modified this compound derivatives. The results showed improved switching speeds and thermal stability compared to traditional liquid crystals, suggesting significant advancements in display technology applications .
Mechanism of Action
The mechanism of action of 5-Phenylpyrimidine-4,6-diol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the replication of certain viruses by interfering with viral protein synthesis and assembly .
Comparison with Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
- 2-Amino-4,6-dichloropyrimidine
Comparison: 5-Phenylpyrimidine-4,6-diol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Biological Activity
5-Phenylpyrimidine-4,6-diol is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. With the molecular formula C10H8N2O2, this compound features a pyrimidine ring substituted with a phenyl group at the 5-position and hydroxyl groups at the 4- and 6-positions. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. Key points include:
- Inhibition of Enzymes : The compound has been shown to interact with dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. Inhibition of DHFR can halt cell growth by disrupting folate metabolism, making it a target for anti-tuberculosis therapies .
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral protein synthesis and assembly. This mechanism is particularly relevant in the context of viral infections such as SARS-CoV-2 .
- Nitric Oxide Production : Related studies have indicated that pyrimidine derivatives can suppress immune-mediated nitric oxide production, which is significant in regulating inflammatory responses.
Biological Activity Overview
The following table summarizes various biological activities associated with this compound:
Case Studies and Research Findings
- Inhibition of Dihydrofolate Reductase : A study focused on synthesizing derivatives of this compound aimed at enhancing selectivity for M. tuberculosis DHFR over human DHFR. The presence of the phenyl group was found to improve lipophilicity and binding affinity to the target enzyme .
- Antiviral Potential : Research has demonstrated that certain phenolic compounds related to this compound can inhibit the activity of SARS-CoV-2 papain-like protease (PLpro), which is crucial for viral replication. This inhibition was observed in vitro with promising results indicating potential as antiviral agents .
- Immune Response Modulation : In experiments involving immune cells, derivatives of this compound exhibited significant suppression of nitric oxide production at micromolar concentrations, highlighting their potential role in modulating inflammatory responses .
Properties
IUPAC Name |
4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGAQJPJIPBZCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CNC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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